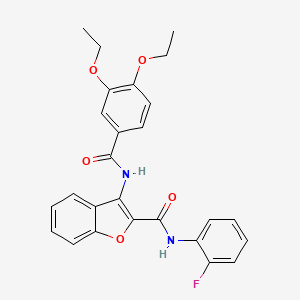

![molecular formula C9H10ClN3O2 B2680417 5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride CAS No. 2279122-49-3](/img/structure/B2680417.png)

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound . It is a useful intermediate for the improved synthesis of pyrazolo[1,5-a]pyridine-3-carboxylic acid derivatives .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with a substituted pyridine as the raw material. Under the action of hydroxylamine-O-sulfonic acid, a substituted N-amino pyridine sulfate is obtained. This is then subjected to a 1,3-dipolar cycloaddition reaction with ethyl propynoate to generate a derivative of pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. This derivative is then hydrolyzed into an acid under the action of a 30% NaOH aqueous solution .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a pyrazole ring and a pyridine ring . The InChI code for this compound is 1S/C9H13N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h5-6H,1-4,10H2,(H,13,14);1H .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the action of hydroxylamine-O-sulfonic acid on a substituted pyridine, a 1,3-dipolar cycloaddition reaction, and a hydrolysis reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 231.68 . It is a solid compound . The melting point and storage temperature are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

Research has demonstrated that pyrazolo[1,5-a]pyridine derivatives serve as key intermediates in the synthesis of a broad array of heterocyclic compounds. For instance, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can lead to the formation of diverse derivatives including pyrazolo[3,4-b]pyridines, isoxazolo[5,4-b]pyridines, and furo[2,3-b]pyridines. These compounds find applications in developing pharmaceuticals with varying biological activities (Harb et al., 1989).

Combinatorial Chemistry and Drug Discovery

The Combes-type reaction involving acyl pyruvates and electron-rich amino heterocycles, including pyrazolo[1,5-a]pyridine derivatives, has been utilized to generate libraries of fused pyridine-4-carboxylic acids. These libraries are pivotal in drug discovery, enabling the rapid synthesis and screening of compounds for various pharmacological activities. This approach underscores the role of pyrazolo[1,5-a]pyridine derivatives in facilitating the discovery of new therapeutic agents (Volochnyuk et al., 2010).

Antimicrobial and Antiviral Applications

Pyrazolo[1,5-a]pyridine derivatives have been synthesized and tested for their antimicrobial and antiviral properties. For example, certain pyrazolopyridine derivatives have shown moderate to good activity against a range of Gram-positive and Gram-negative bacteria. This highlights their potential as templates for developing new antimicrobial agents (Panda et al., 2011).

Antileishmanial Activity

In the quest for new treatments against Leishmania, a series of pyrazolo[3,4-b]pyridine-5-carboxylic esters were synthesized and evaluated for antileishmanial activity. The structural modification of these compounds and their subsequent biological evaluation exemplify the application of pyrazolo[1,5-a]pyridine derivatives in addressing neglected tropical diseases (Mello et al., 2004).

Propiedades

IUPAC Name |

5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.ClH/c10-4-6-1-2-12-8(3-6)7(5-11-12)9(13)14;/h1-3,5H,4,10H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTECROSGMZCICV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=O)O)C=C1CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(4-Fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2680338.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B2680339.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2680340.png)

![(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide](/img/structure/B2680345.png)

![2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetonitrile oxalate](/img/structure/B2680347.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2680349.png)

![[1,1'-biphenyl]-4-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2680351.png)

![2-cyclopentyl-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2680353.png)

![N-[4-[[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2680354.png)